5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Overview
Description
5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H5BrCl2N2O . It is used in research .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular weight of this compound hydrochloride is 283.94 . The molecular formula is C7H5BrCl2N2O .Chemical Reactions Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
The physical form of this compound hydrochloride is powder . The melting point is 221-222 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and IR Spectra of 2-Aminobenzoxazole Derivatives : 5-Bromo-7-chloro-1,3-benzoxazol-2-amine, a derivative of 2-aminobenzoxazole, was synthesized and analyzed using IR spectroscopy. This study highlighted the difference in chemical structure between the amino and imino forms of the compound in solution and solid state, respectively (Simov & Davidkov, 1981).
Catalysis and Chemical Reactions
- Selective Amination of Polyhalopyridines : Research demonstrates the use of a palladium-Xantphos complex for amination reactions, where 5-bromo-2-chloropyridine was converted to 5-amino-2-chloropyridine. This indicates the potential utility of bromo-chloro-benzoxazole derivatives in catalyzed amination processes (Ji, Li, & Bunnelle, 2003).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities of Triazole Derivatives : In this study, derivatives similar to this compound demonstrated antimicrobial activities, indicating its potential in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Corrosion Inhibition
- Evaluation of Triazole Schiff Bases as Corrosion Inhibitors : Derivatives of benzoxazole have been investigated as corrosion inhibitors, suggesting the possible application of this compound in material science and corrosion protection (Chaitra, Mohana, & Tandon, 2015).
Structural Analysis and Coordination Compounds
- Structural Analysis of Benzoxazole Derivatives : The study of a compound structurally similar to this compound showcased its potential in the formation of coordination compounds, which could be pivotal in various chemical applications (Téllez et al., 2013).
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine is currently unknown. Benzoxazole derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Safety and Hazards
The safety information for 5-bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-bromo-7-chloro-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSJMJXQUPOKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.